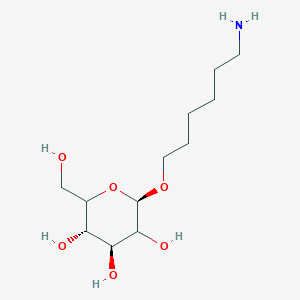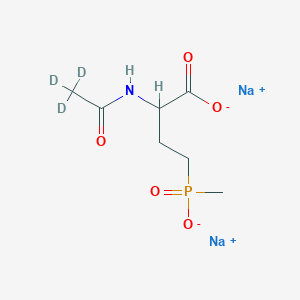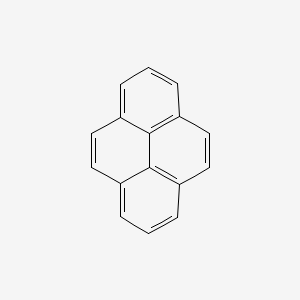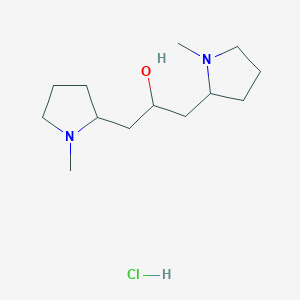
(2S,4S)-2-AMINO-4-CARBAMOYL-4-FLUOROBUTANOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-2-Amino-4-carbamoyl-4-fluorobutanoic acid is a chiral amino acid derivative with a unique structure that includes an amino group, a carbamoyl group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the amino acid backbone. For example, the synthesis may start with a chiral precursor such as (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid, which is then subjected to a series of reactions including amination and carbamoylation to introduce the amino and carbamoyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-2-Amino-4-carbamoyl-4-fluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbamoyl group can be reduced to an amine under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carbamoyl group may produce primary amines .
Scientific Research Applications
Chemistry
In chemistry, (2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein folding. The presence of the fluorine atom can be used as a probe in nuclear magnetic resonance (NMR) spectroscopy to investigate the structure and dynamics of biological molecules .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may confer specific biological activities, making it a valuable scaffold for the development of new therapeutics .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of (2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the binding affinity and specificity of the compound for its target, leading to altered biological activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid: A precursor in the synthesis of (2S,4S)-2-amino-4-carbamoyl-4-fluorobutanoic acid.
(2S,4S)-4-Aminopyrrolidine-2-carboxylate: Another chiral amino acid derivative with similar structural features.
Pipecolic acid derivatives: Compounds with similar amino acid backbones but different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of an amino group, a carbamoyl group, and a fluorine atom. This specific arrangement of functional groups imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
238418-69-4 |
|---|---|
Molecular Formula |
C5H9FN2O3 |
Molecular Weight |
164.14 g/mol |
IUPAC Name |
(2R,4R)-2,5-diamino-4-fluoro-5-oxopentanoic acid |
InChI |
InChI=1S/C5H9FN2O3/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3-/m1/s1 |
InChI Key |
PGEYFCBAWGQSGT-PWNYCUMCSA-N |
SMILES |
C(C(C(=O)O)N)C(C(=O)N)F |
Isomeric SMILES |
C([C@H](C(=O)O)N)[C@H](C(=O)N)F |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)N)F |
Synonyms |
(4R)-rel- 4-Fluoro-D-glutamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,2'-Methylene Bis[Ranitidine]](/img/structure/B1146619.png)
